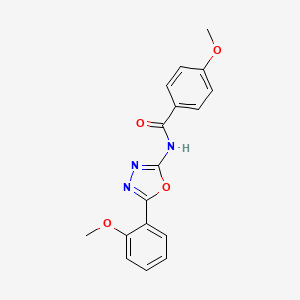

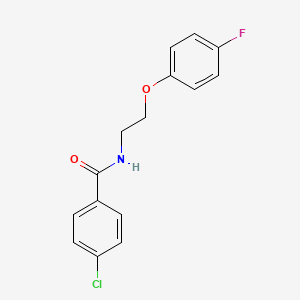

4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide is a chemical compound with the empirical formula C15H14ClNO2 . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides was synthesized for their anti-inflammatory activity by the condensation of corresponding hydrazide and aromatic aldehydes .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string ClC1=CC=C(C(NCCC2=CC=C(O)C=C2)=O)C=C1 . The molecular weight of this compound is 275.73 .Physical and Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C15H14ClNO2 and it has a molecular weight of 275.73 .Wissenschaftliche Forschungsanwendungen

Synthesis and Spectroscopic Properties

Research on related compounds to 4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide has demonstrated significant advancements in synthesis and characterization. For instance, the synthesis of acylthioureas with variations in halogenated phenyl substituents has been explored, showcasing their interaction with bacterial cells and potential as novel antimicrobial agents with antibiofilm properties. This indicates a broader research interest in halogenated benzamide derivatives for antimicrobial application (Limban, Marutescu, & Chifiriuc, 2011).

Metalloligand Design for Magnetic Materials

Another intriguing application area is the development of metalloligands using benzamide derivatives for the design of magnetic materials. A study demonstrated the coordination of benzamide ligands to copper ions, leading to the creation of tetranuclear complexes with lanthanide ions, showing single-molecule magnet (SMM) and single-chain magnet (SCM) behaviors. This research underscores the potential of benzamide derivatives in the fabrication of advanced magnetic materials (Costes, Vendier, & Wernsdorfer, 2010).

Development of Fluoroionophores

Benzamide derivatives have also been studied for their ability to act as fluoroionophores. Research into diamine-salicylaldehyde (DS) derivatives, which share a functional similarity with benzamide compounds, has led to the identification of specific chelators for metal ions such as Zn^2+. These findings suggest potential applications in metal ion sensing and cellular metal staining, highlighting the versatility of benzamide derivatives in biochemical sensing (Hong et al., 2012).

Antimicrobial and Antitubercular Activity

Benzamide derivatives are also being investigated for their antimicrobial properties. For instance, new acylthiourea derivatives have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi, indicating the potential of benzamide derivatives in developing new antimicrobial agents (Limban et al., 2011). Another study focused on the ultrasound-assisted synthesis of benzamide derivatives showcasing promising anti-tubercular activity, further emphasizing the potential of these compounds in addressing infectious diseases (Nimbalkar et al., 2018).

Advanced Material Applications

Moreover, benzamide derivatives have found applications in materials science, such as the development of semiaromatic polyamides containing carboxyl units. These materials exhibit high thermal mechanical performance, indicating the utility of benzamide derivatives in high-performance polymer design (Zhang et al., 2017).

Safety and Hazards

The safety information available for 4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide indicates that it may cause skin irritation (H317) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Zukünftige Richtungen

The future directions for research on 4-chloro-N-(2-(4-fluorophenoxy)ethyl)benzamide could include further exploration of its potential anti-inflammatory properties, as suggested by studies on similar compounds . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

Eigenschaften

IUPAC Name |

4-chloro-N-[2-(4-fluorophenoxy)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO2/c16-12-3-1-11(2-4-12)15(19)18-9-10-20-14-7-5-13(17)6-8-14/h1-8H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZYTKKLVGHOKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCOC2=CC=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3R,4R)-4-(Hydroxymethyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2614167.png)

![2-[(2,6-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B2614169.png)

![2-(furan-2-carboxamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2614174.png)

![4-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyrimidin-4-yl)morpholine](/img/structure/B2614178.png)

![(4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B2614183.png)